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Compound of Interest

Compound Name: GW583340 dihydrochloride

Cat. No.: B1237106

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and detailed pharmacokinetic data for GW583340 dihydrochloride is not
readily available in the public domain. This guide focuses on the pharmacokinetics of Lapatinib
(GW572016), a close structural and functional analogue of GW583340. Both compounds are
potent, orally active, and selective dual inhibitors of Epidermal Growth Factor Receptor (EGFR,
ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2) tyrosine kinases.[1][2]
The data presented for Lapatinib provides a strong surrogate for understanding the potential
pharmacokinetic profile of GW583340.

Introduction

GW583340 is a member of the 4-anilinoquinazoline class of kinase inhibitors, demonstrating
potent inhibition of both EGFR and ErbB2 tyrosine kinases.[1] These receptors are critical
components of signaling pathways that regulate cell growth, proliferation, and survival.
Overexpression or mutation of EGFR and HER2 is a hallmark of various solid tumors, making
them key targets for cancer therapy.[3] Understanding the pharmacokinetic profile of
compounds like GW583340 is paramount for successful drug development, informing dosing
strategies, and predicting potential drug-drug interactions. This technical guide provides an in-
depth overview of the pharmacokinetics, experimental methodologies, and relevant signaling
pathways, primarily based on data from its well-characterized analogue, Lapatinib.

Pharmacokinetic Profile of Lapatinib (GW572016)
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The pharmacokinetic properties of Lapatinib have been evaluated in both preclinical and
clinical settings. These studies reveal key characteristics regarding its absorption, distribution,
metabolism, and elimination.

Absorption

Oral administration of Lapatinib results in incomplete and variable absorption.[4] Peak serum
concentrations (Tmax) are typically observed around 4 hours after dosing.[5] The bioavailability
of Lapatinib is influenced by food, with administration alongside a meal leading to a significant
increase in systemic exposure.

Distribution

Lapatinib is highly bound to plasma proteins. It has a large volume of distribution, suggesting
extensive tissue penetration.[6] Preclinical studies in mice have detailed its distribution in
various tissues, including the brain, heart, lung, kidney, intestine, and liver.[7]

Metabolism

Lapatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450
enzymes CYP3A4 and CYP3AS5.[4] Minor contributions from CYP2C19 and CYP2C8 have also
been reported.[4] The metabolism results in the formation of various oxidized metabolites.[4]

Elimination

The elimination of Lapatinib and its metabolites occurs predominantly through the feces. The
effective multiple-dose half-life of Lapatinib is approximately 24 hours, allowing for once-daily
dosing regimens.[4][5]

Quantitative Pharmacokinetic Data (Lapatinib)

The following tables summarize key pharmacokinetic parameters for Lapatinib from preclinical
and clinical studies.

Table 1: Pharmacokinetic Parameters of Lapatinib in Mice Following a Single Oral Dose
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Dose (mg/kg)

AUCo-16n (ng-h/mL)

CLIF (L/h/kg)

ta/2 (h)

Data not available in

Data not available in

Data not available in

30 provided search provided search provided search
results results results
Data not available in Data not available in Data not available in
60 provided search provided search provided search
results results results
Data not available in Data not available in Data not available in
90 provided search provided search provided search

results

results

results

Source: Adapted from a physiologically based pharmacokinetic model of lapatinib developed in

mice.[7] Note: Specific values were not available in the provided search results, but the study

indicated a dose-dependent increase in AUC.

Table 2: Population Pharmacokinetic Parameters of Lapatinib in Cancer Patients

Inter-individual Variability

Parameter Mean (95% CI)
(%)
Clearance (CL/F) 40.2 (36.3, 44.1) L/hr 43
Central Volume of Distribution
45.0 (33.7,56.3) L 76

(VCIF)

Peripheral Volume of
Distribution (Vp/F)

338 (286, 390) L

Inter-compartmental Clearance

(Q/F)

10.9 (8.5, 13.4) L/hr -

Source: Population Pharmacokinetics of Lapatinib in Cancer Patients.[6]

Experimental Protocols
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Detailed methodologies are crucial for the accurate assessment of pharmacokinetic
parameters. The following sections outline typical experimental protocols used in the study of
Lapatinib, which would be applicable to GW583340.

In Vivo Animal Pharmacokinetic Studies (Mice)

e Animal Model: Female FVB mice are commonly used.[7]

Drug Administration: Lapatinib is administered orally via gavage at single doses (e.g., 30, 60,
and 90 mg/kg).[7]

Sample Collection: Blood and various tissues (plasma, brain, heart, lung, kidney, intestine,
liver) are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12,
and 16 hours).[7]

Sample Processing: Blood is processed to separate plasma. Tissues are homogenized. All
samples are stored at -20°C or lower until analysis.

Analytical Method: Concentrations of the drug in plasma and tissue homogenates are
determined using a validated analytical method, typically liquid chromatography-tandem
mass spectrometry (LC-MS/MS).[5]

Human Clinical Pharmacokinetic Studies

o Study Population: Patients with advanced solid tumors are enrolled in dose-escalation
studies.[5][8]

Dosing Regimen: Lapatinib is administered orally, often once daily, with doses ranging from
500 to 1600 mg.[5]

Blood Sampling: Blood samples are collected at pre-dose and multiple time points post-dose
on day 1 and after reaching steady-state (e.g., day 20).[5] A typical sampling schedule
includes 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours after dosing.[5]

Sample Analysis: Serum or plasma is separated and stored frozen. Lapatinib concentrations
are quantified using a validated LC-MS/MS method.[5][8] The calibration range for the assay
is typically 1 to 1000 ng/mL.[5]
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Signaling Pathway and Mechanism of Action

GW583340, like Lapatinib, functions as a dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2)
tyrosine kinases. This inhibition blocks the downstream signaling cascades that promote tumor
cell proliferation and survival, primarily the MAPK and PI3K/Akt pathways.[5]

Cell Membrane Cytoplasm Nucleus

EGFR (ErbB1) Ras Raf > MEK »| MAPK Cell Proliferation
& Survival
GW583340 o
Here (Exve) “_.

\4

Click to download full resolution via product page

Caption: EGFR/HER2 signaling pathway inhibited by GW583340.

Conclusion

While specific pharmacokinetic data for GW583340 dihydrochloride remains limited in publicly
accessible literature, the extensive information available for its close analogue, Lapatinib,
provides a robust framework for understanding its likely behavior in biological systems. The
dual inhibition of EGFR and HER2 positions GW583340 as a compound of interest for
oncology research. Further preclinical and clinical studies are necessary to fully elucidate the
specific pharmacokinetic and pharmacodynamic properties of GW583340 and determine its
therapeutic potential. The experimental protocols and analytical methods described herein offer
a clear roadmap for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://ascopubs.org/doi/10.1200/JCO.2005.16.584
https://www.benchchem.com/product/b1237106?utm_src=pdf-body-img
https://www.benchchem.com/product/b1237106?utm_src=pdf-body
https://www.benchchem.com/product/b1237106?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. GW 583340 | Dual inhibitor of EGFR/ErbB2 tyrosine kinase | TargetMol [targetmol.com]
2. GW583340 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

3. Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of
Aggressive Breast Cancer - PMC [pmc.ncbi.nim.nih.gov]

4. go.drugbank.com [go.drugbank.com]
5. ascopubs.org [ascopubs.org]
6. Population Pharmacokinetics of Lapatinib in Cancer Patients [page-meeting.org]

7. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to
humans - PMC [pmc.ncbi.nlm.nih.gov]

8. A Phase | and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily
in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Investigating the Pharmacokinetics of GW583340
Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1237106#investigating-the-pharmacokinetics-of-
gw583340-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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